(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects , suggesting that they may interact with multiple targets.
Mode of Action
Pyrazoles, in general, are known to undergo nucleophilic addition-elimination reactions . The anions of pyrazole are less reactive toward nucleophilic attack, but the reactivity toward electrophiles is enhanced .
Biochemical Pathways
Pyrazole derivatives have been synthesized via a wide variety of synthetic routes including conventional reactions, one-pot multi-component reaction strategies, cyclocondensation reactions, cascade/tandem protocols, and coupling reactions .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structure allows it to interact with various biological targets, making it useful in biochemical assays .
Medicine: Medicinally, derivatives of this compound have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride
- (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness: (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic systems and for studying specific biochemical interactions .
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-5(7)9(8-4)3-6(10)11;/h2H,3,7H2,1H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFOTRUPJDITOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-89-5 | |
Record name | 1H-Pyrazole-1-acetic acid, 5-amino-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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